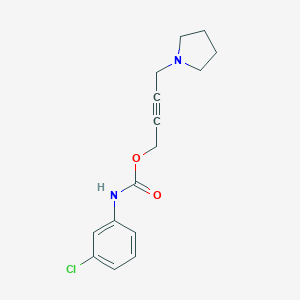
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbanilic acid moiety, a chlorine atom at the meta position, a pyrrolidinyl group, and a butynyl ester linkage. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate involves multiple steps, starting with the preparation of the carbanilic acid derivative. The synthetic route typically includes:
Formation of m-chlorocarbanilic acid: This is achieved by reacting m-chloroaniline with phosgene or a similar carbonylating agent.
Esterification: The m-chlorocarbanilic acid is then esterified with 4-(1-pyrrolidinyl)-2-butyn-1-ol under acidic or basic conditions to form the desired ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Des Réactions Chimiques
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: The chlorine atom at the meta position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis of the ester linkage results in the formation of the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ester linkage and the pyrrolidinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate include other carbanilic acid derivatives and esters with different substituents. For example:
m-Chlorocarbanilic acid isopropyl ester: Similar structure but with an isopropyl group instead of the pyrrolidinyl-butynyl moiety.
Carbamic acid, N-(3-chlorophenyl)-, 1-methylethyl ester: Another ester derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
15944-43-1 |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-6-5-7-14(12-13)17-15(19)20-11-4-3-10-18-8-1-2-9-18/h5-7,12H,1-2,8-11H2,(H,17,19) |
Clé InChI |
ARFAGUMSEYHDPD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1CCN(C1)CC#CCOC(=O)NC2=CC(=CC=C2)Cl |
Key on ui other cas no. |
15944-43-1 |
Synonymes |
m-Chlorocarbanilic acid 4-(1-pyrrolidinyl)-2-butynyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















